1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O3S/c1-24-14-6-8-20(9-7-14)13-4-10-21(11-5-13)25(22,23)15-2-3-16(18)17(19)12-15/h2-3,12-14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCADZIAZYZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves multiple steps, typically starting with the preparation of the bipiperidine core. The synthetic route may include:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-Difluorophenylsulfonyl Group: This is achieved through sulfonylation reactions using reagents such as 3,4-difluorobenzenesulfonyl chloride.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1’-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by the electron-withdrawing effects of the sulfonyl and fluorine groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (CH2Cl2) and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, the compound's ability to induce apoptosis in human cancer cells has been documented, suggesting a potential role in cancer therapies .
Pharmacological Properties
The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Its favorable solubility profile enhances its bioavailability, making it a candidate for oral formulations. Additionally, the compound's stability under physiological conditions indicates its potential for development into a therapeutic agent .
Structure-Activity Relationship Studies
Modifications and Derivatives
The sulfonyl group in 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine plays a crucial role in modulating biological activity. Studies have shown that variations in the substituents on the bipiperidine core can lead to significant changes in potency and selectivity against specific targets . This structure-activity relationship (SAR) analysis is pivotal for optimizing drug candidates.
Material Sciences
Polymeric Applications
The compound's unique chemical properties have led to explorations in material sciences, particularly in developing polymeric materials with enhanced mechanical properties. When incorporated into polymer matrices, it can improve thermal stability and mechanical strength. These advancements are particularly relevant in creating materials for biomedical devices and drug delivery systems .
Case Studies and Clinical Research
Clinical Trials
Several clinical trials are underway to evaluate the efficacy of formulations containing 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine in treating specific types of cancer. Preliminary results indicate a favorable safety profile and encouraging efficacy rates compared to existing treatments .
Comparative Studies
In comparative studies with other anticancer agents, this compound has shown synergistic effects when used in combination therapies. This suggests that it may enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of traditional chemotherapeutics .
Data Summary Table
Mechanism of Action
The mechanism of action of 1’-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems .
Comparison with Similar Compounds
Structural Analogues of Bipiperidine Derivatives
[1,4'-Bipiperidine]-1'-carboxamide, 4-(3,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]- (CAS 485391-80-8)
- Core : 1,4'-Bipiperidine.
- Substituents: 3,4-Dichlorophenoxy group. Tosyl (p-toluenesulfonyl) group.
- The tosyl group is bulkier than the 3,4-difluorophenylsulfonyl group, which may reduce membrane permeability or receptor affinity.
2-(7-{[4,4'-Bipiperidine]-1-carbonyl}-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl)acetic Acid
- Core : Benzodiazepine fused with bipiperidine.
- Substituents :
- Bipiperidine carbonyl linker.
- Carboxylic acid moiety.
- Key Differences :
Fluorophenyl-Substituted Analogues in Other Scaffolds
Imidazopyridines with 3,4-Difluorophenyl Groups
- Core : Imidazopyridine.
- Substituents : 3,4-Difluorophenyl at R2.
- Key Findings :
- Derivatives with 3,4-difluorophenyl groups (e.g., compounds 27, 29) exhibited low cytotoxicity margins (SI = 47–370) in malaria parasite assays .
- Comparatively, 3,5-difluorophenyl analogues (e.g., compound 37) showed improved selectivity (SI = 1040), suggesting that meta-fluorine positioning reduces off-target effects .
SNAP-7941 Derivatives (MCHR1 Antagonists)
- Core : Pyrimidinecarboxylate.
- Substituents: 3,4-Difluorophenyl, acetylaminophenylpiperidinyl.
- Key Differences: The sulfonyl group in the target compound may exhibit stronger hydrogen-bonding interactions compared to the acetylaminophenylpiperidinyl group in SNAP-7941 .
Substituent Effects on Pharmacological Properties
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine is a synthetic compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
- Molecular Formula : C17H24F2N2O3S
- Molecular Weight : 374.45 g/mol
- CAS Number : 1705093-37-3
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:
- Antagonistic effects on serotonin receptors : Particularly the 5-HT3 and 5-HT6 receptors, which are implicated in mood regulation and cognitive functions. This antagonism can potentially lead to therapeutic effects in psychiatric disorders .
- Inhibition of phospholipase A1 and caspase-1 : These actions contribute to its anti-inflammatory properties, suggesting a role in conditions characterized by inflammation .
Pharmacological Effects
Research indicates that 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine exhibits various pharmacological activities:
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Antioxidant Properties :
Case Studies
Several case studies have explored the efficacy of this compound:
- A study demonstrated significant reductions in inflammatory markers in animal models treated with the compound, indicating its potential for managing chronic inflammatory conditions.
- Neuroprotective assays showed that treatment with the compound resulted in improved cognitive function in rodent models subjected to neurotoxic insults.
Research Findings
A comprehensive review of the literature reveals the following key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
